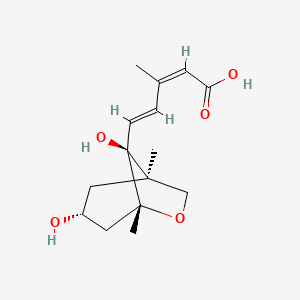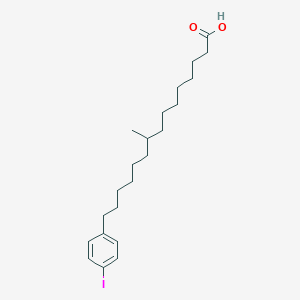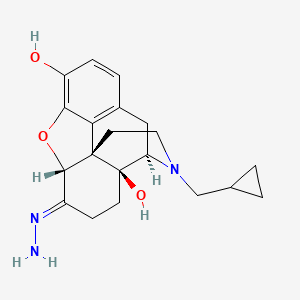
Epi-dihydrophaseic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.
Aplicaciones Científicas De Investigación
Sweetness in Wines
Epi-dihydrophaseic acid-3'-O-β-glucopyranoside (epi-DPA-G) contributes notably to the sweet taste of dry wines. A new LC-FTMS method was developed for quantifying epi-DPA-G in wines, revealing its presence in various red wine vintages and contributing to wine quality assessment (Fayad, Cretin, & Marchal, 2019).
Role in Fruit Maturation
In sweet cherries, epi-dihydrophaseic acid, along with other ABA metabolites, was quantified at different stages of fruit development. It appears to play a role in fruit maturation, with its levels changing significantly during this process (Setha, Kondo, Hirai, & Ohigashi, 2005). Similar findings were observed in mangoes, where epi-DPA concentrations coincided with ABA levels, suggesting a role in inducing mango maturation (Kondo, Sungcome, Setha, & Hirai, 2004).
Involvement in Apple Fruit Development
Epi-DPA was quantified in apples during various stages of fruit development. It may be a major metabolite of phaseic acid in apple pulp, indicating its involvement in the ripening process (Setha, Kondo, Hirai, & Ohigashi, 2004).
Isolation from Avocado Seeds
Epi-dihydrophaseic acid β-d-glucoside was isolated from avocado seeds. It represents a potential link in abscisic acid metabolism in plants, showing the diverse natural sources and metabolic pathways of epi-DPA (Ramos, Jerz, Villanueva, López-Dellamary, Waibel, & Winterhalter, 2004).
Biotransformation in Litchi Pericarp
Epi-DPA was produced via biotransformation in litchi pericarp using Aspergillus awamori. It exhibited significant anticancer activity and antioxidant properties (Lin, He, Jiang, Wu, Wang, Wu, Sun, Dandan, Qu, & Yang, 2014).
Discovery in Carthamus tinctorius Florets
Epi-DPA glucosides were discovered in the florets of Carthamus tinctorius, with one compound showing anti-adipogenesis activity, potentially useful in obesity treatment (Baek, Lee, Yi, Yu, Lee, Ko, Pang, & Kim, 2020).
Propiedades
Nombre del producto |
Epi-dihydrophaseic acid |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1 |
Clave InChI |
XIVFQYWMMJWUCD-FJBUYRLMSA-N |
SMILES isomérico |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |
SMILES canónico |
CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hydrazinecarbothioamide, 2-[(5-amino-1-isoquinolinyl)methylene]-](/img/structure/B1244716.png)
![methyl 1-(2,4-difluorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244717.png)


![2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide](/img/structure/B1244720.png)

![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)


![7-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1244733.png)
